molecular formula C21H24N2O5 B2894666 Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 301355-37-3

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2894666
CAS No.: 301355-37-3
M. Wt: 384.432
InChI Key: WVIDZHCBPBZVDK-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-nitrophenyl group, three methyl groups, an ethyl ester, and a ketone at position 4. The 4-nitrophenyl moiety imparts strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. This compound is typically synthesized via Hantzsch condensation or multicomponent reactions, often catalyzed by ionic liquids or copper salts, as noted in synthetic studies .

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(9-7-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDZHCBPBZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal Complex-Mediated Synthesis

A novel Cu(II) complex, synthesized from Schiff base ligands, enables solvent-free preparation of the target compound. Under optimized conditions (0.03 g catalyst, 100°C, 45 minutes), this method achieves a 90% isolated yield. The catalyst’s Lewis acidity promotes enamine formation and subsequent cyclization, while its heterogeneous nature simplifies post-reaction separation.

Comparative studies reveal:

  • Reduced reaction time : 45 minutes versus 6–8 hours in uncatalyzed systems.
  • Enhanced selectivity : Minimal byproduct formation due to controlled activation of the 1,3-dicarbonyl component.

Solvent-Free Mechanochemical Approaches

Ball milling techniques have been adapted for large-scale synthesis, combining solid reactants with catalytic amounts of citric acid. This approach eliminates solvent use, reducing the environmental footprint while maintaining an 85% yield. Reaction kinetics improve due to increased surface contact, with complete conversion observed within 30 minutes under mechanical agitation.

Reaction Optimization and Parameter Analysis

Catalyst Loading and Temperature Effects

Parameter Ionic Liquid Method Cu(II) Complex Method
Catalyst Loading 30 mg (0.097 mmol) 0.03 g
Temperature 25°C 100°C
Time 15 minutes 45 minutes
Yield 94% 90%

Exceeding 30 mg of ionic liquid catalyst induces no significant yield improvement, indicating saturation of active sites. For the Cu(II) system, temperatures below 80°C prolong reaction times to >2 hours.

Solvent Systems and Electronic Effects

Ethanol outperforms water, acetonitrile, and solvent-free conditions in the ionic liquid method due to its polarity and H-bonding capacity. The electron-withdrawing nitro group on 4-nitrobenzaldehyde enhances electrophilicity, accelerating Knoevenagel adduct formation by 1.7-fold compared to electron-donating substituents.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, -CH₂CH₃), 1.38 (s, 6H, C7-CH₃), 2.45 (s, 3H, C2-CH₃), 4.18 (q, 2H, -OCH₂), 5.21 (s, 1H, C4-H), 7.52–8.21 (m, 4H, Ar-H).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the boat conformation of the hexahydroquinoline ring and intermolecular N–H···O hydrogen bonding between the carboxamide and nitro groups.

Industrial Scalability and Environmental Impact

The ionic liquid method’s E-factor of 0.87 and eco-score of 86/100 position it as the most sustainable route. Gram-scale trials (50 mmol) demonstrate consistent yields (91–93%), with catalyst recovery rates exceeding 92% after five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted esters

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug development.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Catalysis: It can be used as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the aryl substituent at position 4 and the ester group (ethyl, methyl, or benzyl). Key comparisons include:

Compound Substituent (Position 4) Ester Group Melting Point (°C) Key Properties
Ethyl 4-(4-nitrophenyl)-... (Target Compound) 4-Nitrophenyl Ethyl Not reported Strong electron-withdrawing nitro group; potential bioactivity in enzyme modulation .
Ethyl 4-(3-nitrophenyl)-... 3-Nitrophenyl Ethyl 180–184 Meta-nitro substitution reduces electronic effects; lower melting point suggests weaker crystal packing.
Benzyl 4-(4-nitrophenyl)-... 4-Nitrophenyl Benzyl 148–150 Bulkier benzyl ester increases lipophilicity; lower melting point compared to ethyl analogs due to steric hindrance.
Methyl 4-(4-nitrophenyl)-... 4-Nitrophenyl Methyl Not reported Smaller ester group may enhance solubility; structural similarity confirmed via X-ray diffraction .
Ethyl 4-(4-fluorophenyl)-... 4-Fluorophenyl Ethyl Not reported Electron-withdrawing fluorine enhances stability; used in pharmacological research .
Ethyl 4-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Ethyl Not reported Electron-donating methoxy groups alter electronic profile; potential for varied bioactivity .

Physicochemical and Spectroscopic Properties

  • FT-IR : The target compound’s nitro group would exhibit asymmetric/symmetric stretching at ~1520 and ~1350 cm⁻¹, distinct from methoxy (1250 cm⁻¹) or chloro (750 cm⁻¹) substituents .
  • NMR : The benzylic proton (δ ~5.15 ppm) and aromatic signals (δ 7.35–8.10 ppm) in analogs correlate with substituent electronic effects .

Crystallographic and Stability Insights

  • Crystal Packing : Methyl 4-(4-bromophenyl)-... () forms hydrogen-bonded dimers via C=O···H-N interactions, whereas benzyl esters () exhibit weaker π-π stacking due to steric bulk .
  • Thermal Stability : Higher melting points in nitro-substituted analogs (e.g., 180–184°C in ) reflect stronger dipole-dipole interactions compared to methoxy or fluorophenyl derivatives .

Commercial and Practical Considerations

  • Cost and Scalability : Cyclohexyl 4-(4-nitrophenyl)-... () is priced at €931/50mg, indicating substituent-driven cost variations. Ethyl esters are generally more affordable than benzyl derivatives .
  • Synthetic Accessibility : The target compound’s synthesis using ionic liquids or deep eutectic solvents () offers scalable, low-waste routes compared to traditional methods .

Biological Activity

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C21H25N2O5C_{21}H_{25}N_{2}O_{5}, and it belongs to the class of hexahydroquinolines. Its structure includes a nitrophenyl group which is critical for its biological activity. The presence of various functional groups contributes to its potential interactions with biological targets.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit or activate enzymes or bind to receptors involved in cellular signaling pathways. This compound has shown promise in various therapeutic areas including anti-inflammatory and antimicrobial activities.

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis14

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have shown that it possesses inhibitory effects on viral replication. For example:

Compound EC50 (nM) CC50 (nM) Selectivity Index (SI)
Ethyl 2,7,7-trimethyl...3.198,57631,798

These findings indicate a favorable safety profile and significant antiviral activity against certain viruses .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicated that it can effectively scavenge free radicals:

Concentration (µg/mL) Scavenging Activity (%)
1075
5085
10090

This suggests that the compound may play a role in developing immune-boosting drugs .

Case Studies

Several studies have explored the biological activity of related compounds within the hexahydroquinoline class. For instance:

  • Quinoxaline Derivatives : A study evaluated a series of quinoxaline derivatives and found that certain structural modifications led to increased potency against reverse transcriptase (RT) enzymes. Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo... was noted for its high affinity towards RT with an IC50 value of 0.63μM0.63\mu M .
  • Cell Viability Assays : In cell culture models assessing anti-HIV activity and cytotoxicity of synthesized compounds similar to ethyl 2,7,7-trimethyl..., the selectivity index indicated low toxicity to host cells while effectively inhibiting viral replication .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Hantzsch Dihydropyridine Synthesis : Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol with catalysts like L-glutamine, followed by cyclization .
  • Imine Cyclization : Reaction of 4-nitrobenzaldehyde with a β-keto ester and cyclohexanone derivatives, forming an imine intermediate that undergoes acid-catalyzed cyclization .
    • Key Optimization Factors :
  • Solvent Choice : Ethanol enhances solubility of intermediates, while solvent-free conditions reduce side reactions .
  • Catalysts : L-glutamine improves reaction efficiency by stabilizing intermediates .
  • Temperature : Reflux conditions (~80°C) accelerate cyclization but may require cooling to room temperature for crystallization .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7–8 ppm) and connectivity .
  • X-ray Crystallography : Resolves bond lengths (C–C: 1.50–1.54 Å) and angles (e.g., dihedral angle between nitrophenyl and quinoline rings: 15–25°) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretches at ~1520 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variations : Use HPLC (>95% purity) and elemental analysis to validate compound integrity .
  • Assay Conditions : Standardize protocols (e.g., fixed concentrations, incubation times) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Cellular Models : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Q. What strategies optimize regioselectivity in modifying the hexahydroquinoline core?

  • Methodological Answer :

  • Steric Effects : Trimethyl groups at C2,7,7 hinder electrophilic substitution at C4; use bulky bases (e.g., DBU) to direct reactions to less hindered sites .
  • Electronic Effects : Nitro groups enhance electrophilicity at C5; employ low-temperature (-20°C) conditions to stabilize intermediates .
  • Computational Guidance : Density Functional Theory (DFT) predicts reactive sites (e.g., Fukui indices) to guide synthetic planning .

Q. How do substituents on the phenyl ring influence biological activity?

  • Methodological Answer :

  • Nitro Group (Electron-Withdrawing) : Enhances enzyme inhibition (e.g., IC₅₀ < 10 µM against tyrosine kinases) by stabilizing charge interactions .
  • Methoxy Group (Electron-Donating) : Improves membrane permeability (logP reduction by ~0.5 units) but may reduce target affinity .
  • QSAR Analysis : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity trends .

Q. What intermediates and mechanistic steps occur in the Hantzsch synthesis?

  • Methodological Answer :

  • Step 1 : Aldol condensation between 4-nitrobenzaldehyde and ethyl acetoacetate forms a diketone intermediate .
  • Step 2 : Ammonia or ammonium acetate facilitates enamine formation, followed by cyclization to a dihydropyridine .
  • Step 3 : Oxidation (e.g., air or MnO₂) yields the hexahydroquinoline core .
  • Mechanistic Probes : Isotopic labeling (e.g., 15N-ammonium acetate) tracks nitrogen incorporation via mass spectrometry .

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